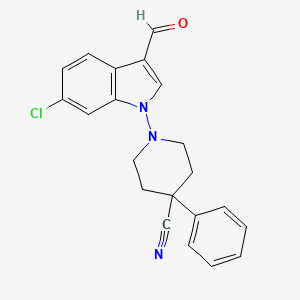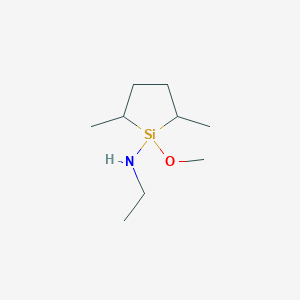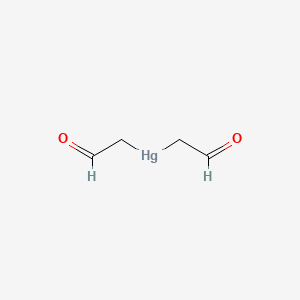
Bis(2-oxoethyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-oxoethyl)mercury is an organomercury compound with the chemical formula C₄H₆HgO₂ It is known for its unique structure, where two oxoethyl groups are bonded to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-oxoethyl)mercury can be synthesized through the reaction of mercuric acetate with ethyl vinyl ether. The reaction typically occurs under mild conditions, with the mercuric acetate acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where the oxoethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used to substitute the oxoethyl groups, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury.
Applications De Recherche Scientifique
Bis(2-oxoethyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: this compound is used in the production of certain industrial chemicals and materials.
Mécanisme D'action
The mechanism by which bis(2-oxoethyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. Additionally, the oxoethyl groups can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Mercuric acetate: Similar in that it contains mercury, but differs in its reactivity and applications.
Dimethylmercury: Another organomercury compound, but with different chemical properties and toxicity.
Phenylmercury acetate: Used in similar applications but has a different structure and reactivity.
Uniqueness: Bis(2-oxoethyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with biological molecules makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
4387-13-7 |
|---|---|
Formule moléculaire |
C4H6HgO2 |
Poids moléculaire |
286.68 g/mol |
Nom IUPAC |
bis(2-oxoethyl)mercury |
InChI |
InChI=1S/2C2H3O.Hg/c2*1-2-3;/h2*2H,1H2; |
Clé InChI |
SFWXIKBVPJRJIT-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)[Hg]CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
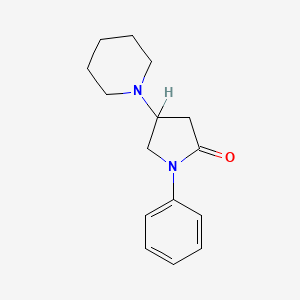
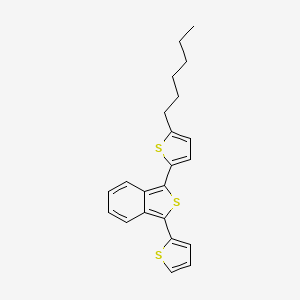
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
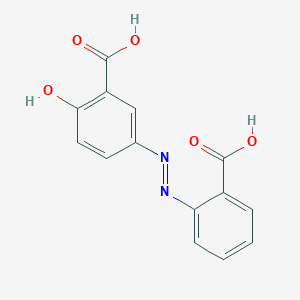
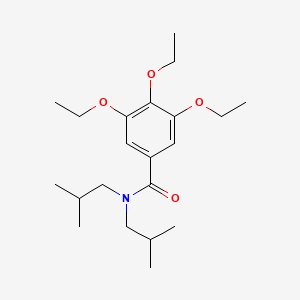
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
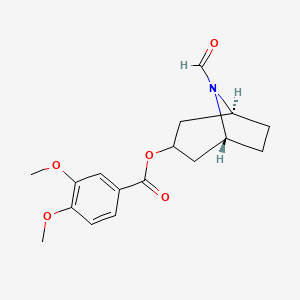
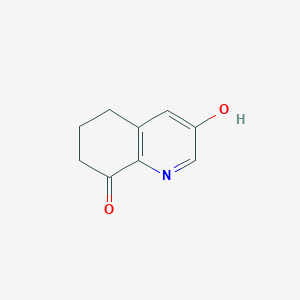
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
